(E)-Ethyl 4-chloro-4-oxobut-2-enoate
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Overview
Description
(E)-Ethyl 4-chloro-4-oxobut-2-enoate is an organic compound with the molecular formula C6H7ClO3. It is a derivative of butenoic acid and is characterized by the presence of a chloro group and an ester functional group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-Ethyl 4-chloro-4-oxobut-2-enoate can be synthesized through several methods. One common method involves the reaction of ethyl acetoacetate with phosphorus pentachloride (PCl5) to introduce the chloro group. The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The use of continuous flow reactors can enhance the efficiency and yield of the product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-Ethyl 4-chloro-4-oxobut-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.
Reduction: Sodium borohydride (NaBH4) in an alcohol solvent.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Major Products
Substitution: Formation of amides or thioesters.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
(E)-Ethyl 4-chloro-4-oxobut-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-Ethyl 4-chloro-4-oxobut-2-enoate involves its interaction with nucleophiles and electrophiles. The chloro group acts as a leaving group in substitution reactions, while the ester functional group can undergo hydrolysis in the presence of enzymes or acidic/basic conditions. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparison with Similar Compounds
Similar Compounds
Methyl (E)-4-chloro-4-oxobut-2-enoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-chloro-3-oxobutanoate: Similar structure but with a different position of the carbonyl group.
Uniqueness
(E)-Ethyl 4-chloro-4-oxobut-2-enoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in various fields of scientific research and industrial applications.
Properties
CAS No. |
66130-92-5 |
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Molecular Formula |
C6H7ClO3 |
Molecular Weight |
162.57 g/mol |
IUPAC Name |
ethyl 4-chloro-4-oxobut-2-enoate |
InChI |
InChI=1S/C6H7ClO3/c1-2-10-6(9)4-3-5(7)8/h3-4H,2H2,1H3 |
InChI Key |
YYLWXDIGYFPUSK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C=CC(=O)Cl |
Isomeric SMILES |
CCOC(=O)/C=C/C(=O)Cl |
Canonical SMILES |
CCOC(=O)C=CC(=O)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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